Benzanilide
Overview
Description
Benzanilide undergoes diarylation with aryl triflates or bromides in the presence of a palladium-based catalyst system to form corresponding N-(2,6-diarylbenzoyl)anilines. It is used in manufacture of dyes and perfumes.
Scientific Research Applications
Spasmolytic Activity : Benzanilides have been synthesized and studied for their spasmolytic activity, particularly on smooth muscle preparations of guinea pigs. These compounds showed significant spasmolytic activity without notable effects on vascular smooth muscles and heart muscle preparations (Brunhofer et al., 2008).
Intramolecular Charge Transfer Fluorescence Probes : Research into the luminescence behavior and photophysics of benzanilide and its derivatives highlights their potential as novel intramolecular charge transfer fluorescence probes. These probes are useful for chemo- and bio-molecular recognition and sensing (Jiang Yun-bao & M. Key, 2002).
Synthesis and Structure-Activity Relationship : Further developments in this compound derivatives, including thiobenzanilides, have shown enhanced spasmolytic activity. These studies also provide insights into the structure-activity relationships of these compounds (Brunhofer et al., 2011).
Catalyzed Synthesis Techniques : Methods for the synthesis of this compound compounds through copper-catalyzed tandem reactions have been explored. These processes offer environmental benefits such as using water as a solvent and have applications in efficient production (Wang et al., 2013).
Estrogenic Receptor Modulators : Benzanilides have shown promise as estrogenic receptor modulators. Certain this compound derivatives exhibited selective antiproliferative activity against estrogen-dependent cancer cells and interacted with estrogen receptors (Kucińska et al., 2016).
Crystal Structure Landscape : Studies on the crystal structure of benzanilides, particularly with fluorine modifications, reveal significant insights into weak intermolecular interactions and the “high energy” forms of the parent compound (Mondal & Chopra, 2016).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of benzanilides using palladium-doped clay catalysts is an efficient and environmentally friendly method, offering high yield and recyclability (Dar et al., 2015).
Oxidative Stress Studies : this compound derivatives have been studied for their selective anticancer activity, particularly in generating oxidative stress in cancer cells (Kucińska et al., 2018).
Vibrational Spectroscopy : The vibrational spectra of this compound and related compounds have been analyzed to understand their hydrogen-bond networks and structure-dynamics relationships (Plazanet et al., 2005).
Conformational Studies : Research into the conformational behavior of tertiary benzanilides in solution and crystal structures has provided insights into the helical conformations adopted in the solid state (Chabaud et al., 2010).
HDAC8 Targeting : this compound scaffolds have been developed for selective targeting of the HDAC8 isoform, an attractive therapeutic target for various human diseases. These compounds exhibit potent in vitro activity and selectivity (Hassan et al., 2020).
Membrane Interaction Studies : The interactions of this compound with Escherichia coli bacterial membranes have been explored, revealing insights into their antibacterial potential and membrane stabilization properties (Dennison, Snape & Phoenix, 2012).
Fluorescence Behavior in Polymers : The fluorescence behavior of polymers with this compound side groups has been studied, providing valuable information on the photophysical properties and interaction mechanisms in various states (Lucht & Stumpe, 2000).
Synthetic Methodologies : Efficient synthetic methodologies for creating tertiary benzanilides have been developed, broadening the scope of this compound-based compounds in various applications (Azumaya et al., 2003).
Templated Small Molecule Drug Synthesis : Novel methods for synthesizing small molecule drugs via this compound formation have been explored, potentially useful for fragment-based drug discovery and DNA-encoded combinatorial libraries (Houska, Stutz & Seitz, 2021).
Temperature-Dependent Luminescence : The luminescence of this compound and its derivatives has been investigated as a function of temperature, revealing insights into the excited states and geometric relaxation processes (Lewis & Liu, 2002).
Mechanism of Action
Target of Action
Benzanilide is a bioactive compound that interacts with various targets in the body. It’s known that the position of the hydroxyl group in hydroxylated benzanilides, a class of chemicals that this compound belongs to, can dramatically determine different bio-activities .
Mode of Action
The mode of action of this compound involves its interaction with these targets. For instance, in a DNA-PK inhibitor, the hydroxyl group is on the benzoyl segment, but it is on the aniline ring in a rotamase inhibitor . This suggests that this compound may interact differently with its targets depending on the position of the hydroxyl group.
Biochemical Pathways
This compound affects various biochemical pathways. The synthesis of bioactive benzanilides involves a regioselective c(sp2)–h hydroxylation strategy . This process demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields .
Result of Action
It’s known that hydroxylated benzanilides are used frequently in pharmaceuticals and agrochemicals . This suggests that this compound may have significant molecular and cellular effects.
Action Environment
The action environment of this compound refers to how environmental factors influence its action, efficacy, and stability. The synthesis of bioactive benzanilides demonstrates excellent regioselectivity, suggesting that the reaction may be influenced by both steric and electronic factors .
Safety and Hazards
Future Directions
Benzanilide has potential applications in fragment-based and DNA-templated drug discovery . The this compound core of the three TKIs could be accessed by NCL-type chemistry . The data suggest that nucleic acid-templated this compound formation could find application in the establishment of DNA-encoded combinatorial libraries (DEL) .
Biochemical Analysis
Biochemical Properties
Benzanilide plays a significant role in biochemical reactions. It is involved in the synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy . This reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . The regioselectivity is controlled mainly by both steric and electronic factors .
Cellular Effects
It has been found that this compound fluorescence in non-polar solvents at room temperature involves three independent modes of emission
Molecular Mechanism
The molecular mechanism of this compound involves a diversity-oriented synthesis via C(sp2)–H hydroxylation . Different regioselectivity was observed with Ru(II) and Pd(II) catalysts . The reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . Computational investigations revealed that the regioselectivity was controlled mainly by both steric and electronic factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied using steady-state and time-resolved spectroscopic studies . These studies were performed at 298 and 77 K in various solvents . The results indicate that this compound fluorescence in non-polar solvents at room temperature involves three independent modes of emission .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a moderately basic compound based on its pKa
Properties
IUPAC Name |
N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKZLHKADLHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059096 | |
Record name | N-Phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline] | |
Record name | Benzanilide | |
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URL | https://haz-map.com/Agents/8534 | |
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Vapor Pressure |
0.00000201 [mmHg] | |
Record name | Benzanilide | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
93-98-1 | |
Record name | Benzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093981 | |
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Record name | BENZANILIDE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3131 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1B12366O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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